Product packaging for LY-411575 isomer 3(Cat. No.:)

LY-411575 isomer 3

Cat. No.: B1191686
M. Wt: 479.48
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of LY-411575 as a Research Probe in Cellular and Molecular Biology

LY-411575 is widely utilized as a research probe to investigate the functions of gamma-secretase and its substrates in various biological contexts. Its potency and cell permeability make it a valuable tool for both in vitro and in vivo studies. nih.govsigmaaldrich.comapexbt.commedchemexpress.comsigmaaldrich.combiorbyt.comadooq.com

A key substrate of gamma-secretase is the Notch receptor, a transmembrane protein crucial for cell fate decisions, including proliferation, differentiation, and apoptosis. caymanchem.comselleckchem.comfishersci.com By inhibiting gamma-secretase, LY-411575 effectively blocks Notch activation, allowing researchers to study the downstream effects of disrupted Notch signaling. medchemexpress.comsigmaaldrich.combio-gems.comcaymanchem.comselleckchem.comfishersci.com This has been particularly relevant in cancer research, where aberrant Notch signaling is implicated in tumorigenesis and progression. embopress.orgijbs.complos.orgnih.gov Studies have shown that LY-411575 can induce apoptosis in certain cancer cells, such as Kaposi's sarcoma cells, by blocking Notch activation. medchemexpress.combio-gems.comcaymanchem.comselleckchem.comfishersci.com

Beyond Notch, gamma-secretase cleaves over a hundred other substrates, although research has historically focused heavily on Amyloid Precursor Protein (APP) and Notch. nih.gov LY-411575's ability to inhibit the cleavage of these substrates makes it instrumental in understanding their biological roles. For instance, it has been used to study the generation of beta-amyloid (Aβ) peptides from APP, a process implicated in Alzheimer's disease. nih.govapexbt.commedchemexpress.comsigmaaldrich.combio-gems.comselleckchem.comnih.govresearchgate.net While initially explored for Alzheimer's treatment, the broad inhibition of gamma-secretase by compounds like LY-411575 led to significant side effects due to the enzyme's diverse substrates. plos.orgnih.govnih.govresearchgate.netnih.gov

Furthermore, LY-411575 has been employed to investigate cell differentiation processes. It has been shown to promote neuronal differentiation of mouse embryonic stem cells and neural progenitor cells. caymanchem.comfishersci.com It also promotes goblet cell differentiation in mouse intestine and cultured colonic organoids. bio-gems.comcaymanchem.comfishersci.com Research also indicates its potential in suppressing osteoclast differentiation and bone resorption by affecting the Notch signaling pathway. nih.gov

The Identity of LY-411575 Isomer 3 within the Diastereoisomeric Series

LY-411575 exists as part of a diastereoisomeric series. Diastereoisomers are stereoisomers that are not mirror images of each other. The synthesis of LY-411575 can yield a mixture of these diastereomers. nih.gov LY-411575 itself has a specific stereochemical configuration, described by its IUPAC name which includes (2S) and (7S) designations for specific chiral centers. nih.govmedkoo.com

This compound is identified as one of the isomers of LY-411575. biorbyt.commedchemexpress.com While LY-411575 (with CAS number 209984-57-6) is the primary, well-characterized compound, the existence and study of its isomers, such as isomer 1 (CAS 209984-58-7), isomer 2, and isomer 3, are relevant for understanding the impact of stereochemistry on biological activity and properties. biorbyt.comglpbio.comcenmed.comchemicalbook.com These isomers share the same molecular formula (C₂₆H₂₃F₂N₃O₄) and molecular weight (479.48), but differ in their spatial arrangement of atoms. biorbyt.comglpbio.com The isolation and characterization of these individual diastereomers are important for determining their specific biological activities and potential differences in potency or selectivity compared to the main isomer. nih.gov

Historical Context of Gamma-Secretase Inhibitor Development in Research

The development of gamma-secretase inhibitors (GSIs) is closely tied to Alzheimer's disease research. Following the discovery that presenilins are responsible for the gamma-secretase-mediated cleavage of APP to generate amyloid-beta peptides, GSIs emerged as potential therapeutic targets for AD. nih.govnih.gov Early inhibitors like DAPT (N-[N-(3,5-difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) were reported in the early 2000s and showed promise in reducing amyloid-beta levels in animal models. nih.gov

However, the broad inhibition of gamma-secretase, which processes numerous substrates beyond APP, led to significant side effects in clinical trials, particularly those related to the inhibition of Notch signaling. embopress.orgplos.orgnih.govnih.govresearchgate.netnih.gov These side effects included gastrointestinal issues, changes in immune cells, and skin alterations. plos.orgnih.govnih.govresearchgate.net This lack of selectivity proved to be a major challenge in developing GSIs for Alzheimer's disease. nih.govnih.gov

Academic Rationale for Investigating Isomeric Forms of Gamma-Secretase Inhibitors

The academic rationale for investigating isomeric forms of gamma-secretase inhibitors like LY-411575 is rooted in the fundamental principles of stereochemistry and its impact on biological activity. Different stereoisomers of a compound can exhibit distinct pharmacological profiles, including differences in potency, efficacy, selectivity, metabolism, and toxicity.

Specifically for gamma-secretase inhibitors, understanding the activity of individual isomers is crucial because the enzyme's active site and substrate binding regions are three-dimensional and highly specific. The precise spatial arrangement of functional groups in an inhibitor can significantly influence its ability to bind to the enzyme and inhibit its catalytic activity.

Investigating isomers allows researchers to:

Determine the stereochemistry required for optimal activity: By comparing the potency of different isomers, researchers can identify the specific stereochemical configuration that provides the strongest inhibition of gamma-secretase or selective inhibition of particular substrates. nih.gov

Assess substrate selectivity: Different isomers might exhibit varying degrees of inhibition across the diverse range of gamma-secretase substrates. This is particularly important given the side effects observed with non-selective GSIs. Identifying isomers with improved selectivity for specific substrates (e.g., APP over Notch for Alzheimer's research, or Notch in specific cancer contexts) is a key goal. embopress.orgnih.gov

Understand structure-activity relationships (SAR): Studying the biological activity of different isomers provides valuable data for establishing SARs, which can guide the design of more potent and selective inhibitors in the future.

Characterize potential off-target effects: Different isomers may interact differently with other biological targets, leading to varying off-target effects. Characterizing the profiles of individual isomers helps in understanding and potentially mitigating these effects.

The ability to isolate and evaluate individual diastereomers, as mentioned in the synthesis of LY-411575, is a critical step in this academic investigation. nih.gov This allows for a more precise understanding of how stereochemistry influences the interaction with the gamma-secretase complex and its various substrates.

Properties

Molecular Formula

C26H23F2N3O4

Molecular Weight

479.48

SMILES

C[C@](/N=C(O)/[C@@](O)([H])C1=CC(F)=CC(F)=C1)([H])/C(O)=N/[C@@](C2=O)([H])C3=CC=CC=C3C4=CC=CC=C4N2C

Synonyms

(R,Z)-2-((Z)-((R)-2-(3,5-difluorophenyl)-1,2-dihydroxyethylidene)amino)-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanimidic acid

Origin of Product

United States

Molecular Mechanism of Action of Ly 411575 Isomer 3

Direct Enzymatic Inhibition Profile of Gamma-Secretase

LY-411575 functions as a potent inhibitor of gamma-secretase activity. Studies on the parent compound have provided quantitative data regarding its inhibitory potency in both cell-free membrane preparations and cellular contexts.

Inhibition Kinetics and Potency in Membrane-Based Assays

In membrane-based assays, which utilize isolated cell membranes containing active gamma-secretase complexes, LY-411575 has demonstrated potent inhibition of Aβ production. The reported half-maximal inhibitory concentration (IC50) for LY-411575 in membrane assays is in the sub-nanomolar range. dcchemicals.com

Table 1: Inhibition Potency of LY-411575 in Membrane-Based Assays

Inhibition Kinetics and Potency in Cell-Based Assays

LY-411575 is also effective in inhibiting gamma-secretase activity in cell-based assays using intact cells, such as HEK293 cells expressing APP or Notch delta-epsilon (NΔE). dcchemicals.com In these assays, LY-411575 inhibits the production of Aβ peptides and the cleavage of Notch (specifically, the S3 cleavage leading to the Notch intracellular domain, NICD). dcchemicals.com The IC50 values in cell-based assays are also in the sub-nanomolar range, indicating potent cellular activity. dcchemicals.com

Table 2: Inhibition Potency of LY-411575 in Cell-Based Assays

Allosteric Modulation of Gamma-Secretase Activity

Research suggests that LY-411575 may act as a noncompetitive inhibitor, interacting with gamma-secretase at a site distinct from the substrate docking or catalytic active site. This mode of interaction points towards an allosteric mechanism of modulation, where the binding of LY-411575 to a site other than the active site influences the enzyme's catalytic activity. Structural analysis indicates that LY-411575, with its elongated structure, can penetrate into the active site tunnel of presenilin and potentially stabilize the protein in conformations that are less conducive to substrate processing. This allosteric interaction can affect various steps of the catalytic cycle, from substrate recognition to product release.

Subunit-Specific Interactions within the Gamma-Secretase Complex

Gamma-secretase is a heterotetrameric complex composed of four core subunits: Presenilin (PSEN1 or PSEN2), Nicastrin (NCT), Anterior Pharynx Defective 1 (APH1), and Presenilin Enhancer 2 (PEN2). nih.govapexbt.comresearchgate.netmedchemexpress.com The catalytic activity resides within the presenilin subunit, which contains the critical aspartyl residues in its transmembrane domains. dcchemicals.comnih.govapexbt.com Inhibitors like LY-411575 are understood to primarily target the presenilin subunits. researchgate.net

Presenilin-1 (PSEN1) Interactions

Studies evaluating the activity of LY-411575 against different gamma-secretase complexes have shown that it inhibits complexes containing PSEN1. LY-411575 is considered a "broad-spectrum" inhibitor, exhibiting potent inhibition against complexes containing either PSEN1 or PSEN2.

Ancillary Subunit Dependencies (e.g., Aph-1, Pen-2, Nicastrin)

The functional gamma-secretase complex is a multimeric assembly minimally composed of four core subunits: Presenilin (either PS1 or PS2), Nicastrin (Nct), Anterior Pharynx-defective 1 (Aph-1), and Presenilin Enhancer 2 (Pen-2). wikipedia.orgwikipedia.orgnih.gov Presenilin contains the catalytic aspartyl protease active site, formed by residues from its N-terminal fragment (NTF) and C-terminal fragment (CTF) following endoproteolysis, which is necessary for enzyme activation. wikipedia.org

The ancillary subunits, Nicastrin, Aph-1, and Pen-2, are integral membrane proteins that are essential for the assembly, stability, and proper trafficking of the gamma-secretase complex. nih.govnih.govuni-saarland.de Nicastrin, a type I transmembrane protein, is thought to act as a substrate receptor, binding to the N-terminus of ectodomain-shed substrates. nih.gov Aph-1 and Pen-2 were identified through genetic screens and are considered regulators of the maturation process of the catalytic presenilin component. nih.govnih.gov Aph-1 contains a conserved motif crucial for complex assembly and component maturation. nih.gov The proper formation of the active gamma-secretase complex requires the coordinated interaction and assembly of all four subunits. nih.govuni-saarland.de

Inhibitors like LY-411575 exert their effect by interacting with the gamma-secretase complex. While the primary interaction site for many inhibitors, including LY-411575, is the catalytic presenilin subunit, their inhibitory activity is dependent on the intact and functional complex formed by the association of presenilin with Nicastrin, Aph-1, and Pen-2. cmdm.tw The presence and proper assembly of these ancillary subunits are therefore critical for the inhibitory mechanism of LY-411575 isomer 3.

Inhibition of Notch S3 Cleavage

In addition to its role in processing APP, gamma-secretase is also essential for the final cleavage step of activated Notch receptors, known as S3 cleavage. wikipedia.orgwikipedia.org This cleavage releases the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate gene transcription as part of the Notch signaling pathway.

This compound, as a potent gamma-secretase inhibitor, effectively inhibits the S3 cleavage of Notch. wikipedia.orgnih.govuni-saarland.dewikipedia.org This inhibition prevents the liberation of NICD, thereby blocking Notch signaling activation. wikipedia.orgnih.govnih.govwikipedia.org Research has quantified the potency of LY-411575 in inhibiting Notch S3 cleavage. wikipedia.orgnih.govnih.govuni-saarland.dewikipedia.org

Substrate CleavageIC50 (nM)Cell LineReference
Notch S30.39APP or NΔE expressing HEK293 cells wikipedia.orgnih.govnih.govuni-saarland.dewikipedia.org

The inhibition of Notch S3 cleavage by this compound at a sub-nanomolar concentration underscores its significant impact on the Notch signaling pathway, a key mechanism contributing to its biological effects observed in research settings. wikipedia.orgnih.govnih.govwikipedia.org

Cellular and Biological Responses Evoked by Ly 411575 Isomer 3 in Preclinical Models

Regulation of Cell Proliferation and Apoptosis

LY-411575 demonstrates significant influence over cell survival and division, primarily through the induction of programmed cell death (apoptosis) and modulation of the cell cycle.

Research has shown that Kaposi's sarcoma (KS), a neoplasm common in HIV-1-infected individuals, exhibits elevated levels of activated Notch-1, -2, and -4. nih.govnih.gov The interruption of this constitutive Notch signaling is a key mechanism through which LY-411575 exerts its effects. In preclinical studies using both primary and immortalized KS cells, treatment with γ-secretase inhibitors, including LY-411575, led to the induction of apoptosis. nih.govnih.gov By blocking the activation of Notch, LY-411575 effectively inhibits KS cell growth, suggesting that targeting this pathway is a viable strategy for this condition. nih.gov

Table 1: Effect of LY-411575 on Apoptosis in Kaposi's Sarcoma (KS) Cells

Cell LineCompoundObserved EffectMechanism
Primary KS CellsLY-411575Induction of ApoptosisBlocks Notch activation
Immortalized KS CellsLY-411575Induction of ApoptosisBlocks Notch activation

In addition to inducing apoptosis, the inhibition of Notch signaling by LY-411575 has been observed to cause significant perturbations in the cell cycle. Specifically, in KS tumor cell lines such as SLK cells, blocking Notch activity resulted in a prolonged G2/M cell cycle arrest. nih.govresearchgate.net This arrest is a critical precursor to the eventual cell death observed. nih.gov Further investigation revealed that this G2/M arrest is associated with mitotic catastrophe, a form of cell death resulting from abnormal mitosis. nih.govaacrjournals.org Treatment with LY-411575 was shown to significantly increase micronucleation, a key morphological feature of mitotic catastrophe. researchgate.netaacrjournals.org This process is linked to an inappropriate increase in cyclin B1, a critical cell cycle protein, which is mediated by nuclear factor-kappaB (NF-κB) signaling following Notch inhibition. nih.govaacrjournals.org

Table 2: Cell Cycle Effects of LY-411575 in Kaposi's Sarcoma (KS) Cell Lines

Cell LineCompoundObserved EffectAssociated Phenomena
SLK CellsLY-411575G2/M Growth ArrestMitotic Catastrophe, Increased Micronucleation

The anti-proliferative effects of inhibiting γ-secretase extend to other cancer models, such as non-small cell lung carcinomas (NSCLCs) driven by the KrasG12V mutation. nih.gov Pharmacological treatment with a γ-secretase inhibitor (GSI) has been shown to block the growth of these autochthonous NSCLCs in mouse models. nih.govsouthasiacommons.net The mechanism underlying this therapeutic effect involves the disruption of the Notch signaling pathway, which is essential for the formation and maintenance of these tumors. nih.gov Specifically, GSI treatment leads to reduced levels of HES1, a primary target of the Notch pathway. nih.govsouthasiacommons.net This, in turn, derepresses the promoter of DUSP1, a dual phosphatase that inactivates phospho-ERK. The resulting upregulation of DUSP1 leads to a decrease in phospho-ERK levels, thereby inhibiting a key signaling pathway for cancer cell proliferation. nih.govsouthasiacommons.net

Table 3: Anti-Proliferative Mechanism of γ-Secretase Inhibition in KrasG12V-driven NSCLC

ModelTreatmentKey Molecular ChangesOutcome
KrasG12V-driven NSCLC (mice)γ-Secretase Inhibitor↓ HES1 levels↑ DUSP1 expression↓ Phospho-ERK levelsBlockade of cancer growth

Influence on Cell Differentiation and Developmental Processes

The role of Notch signaling as a master regulator of cell fate decisions means that its inhibition by LY-411575 can profoundly influence cell differentiation and developmental pathways.

One of the most consistently documented in vivo effects of γ-secretase inhibition is the alteration of cell differentiation within the intestinal epithelium. Chronic administration of LY-411575 in mice leads to a significant increase in the number of intestinal goblet cells and a drastic alteration of the tissue's morphology. This effect is directly tied to the inhibition of γ-secretase, as a diastereoisomer of LY-411575, which is a very weak inhibitor, did not produce these changes. The Notch pathway is critical for maintaining a balance between absorptive and secretory cell lineages in the gut; its inhibition forces proliferative crypt cells to differentiate into post-mitotic goblet cells.

In the context of developmental biology, Notch signaling is known to maintain neural stem and progenitor cells in an undifferentiated state. Consequently, inhibiting this pathway can promote neuronal differentiation. Studies using mouse embryonic stem (ES) cells have demonstrated that chemical inhibition of Notch activity with LY-411575 leads to massive neuronal differentiation. figshare.com When applied to ES cell cultures at specific time points (e.g., day 6, 8, or 12), LY-411575 treatment resulted in a significant increase in the production of neurons, as identified by markers such as Tuj1 and HuC/D. figshare.com This demonstrates that blocking the γ-secretase-Notch axis can effectively push stem cells toward a neuronal fate. figshare.com

Table 4: Pro-Neuronal Differentiation Effect of LY-411575 in Embryonic Stem (ES) Cells

Cell ModelCompoundTreatment TimepointObserved Effect
Mouse ES CellsLY-411575Day 6 (for 48h)Massive neuronal differentiation (Tuj1 staining)
Mouse ES CellsLY-411575Day 8 or 12Increased neuronal production (HuC/D staining)

Modulation of Lymphocyte Development and Maturation

Table 1: Effects of LY-411575 on Lymphocyte Populations in Murine Models

Parameter Observation
Thymic Cellularity Decreased
Intrathymic Differentiation Impaired at the CD4(-)CD8(-)CD44(+)CD25(+) precursor stage
Peripheral T Cells No effects noted

| Peripheral B Cells | Evidence of altered maturation |

Effects on Cellular Stress Responses and Homeostasis

Viral infections are often associated with increased oxidative stress and the production of reactive oxygen species (ROS), which can contribute to pathogenesis and viral replication. nih.govmdpi.com Research in viral infection models has shown that LY-411575 can influence these cellular stress responses. Specifically, in cells infected with the Hepatitis C virus (HCV), treatment with LY-411575 was found to impair the production of ROS. medchemexpress.com This suggests a role for gamma-secretase activity in the oxidative stress pathways activated during certain viral infections.

Modulation of Cellular Phenotypes

Epithelial-Mesenchymal Transition (EMT) is a cellular process implicated in cancer progression and metastasis. nih.govmdpi.com The Notch signaling pathway is a known facilitator of EMT. nih.gov Studies have demonstrated that LY-411575 can significantly attenuate EMT, a process linked to its inhibition of Notch signaling activation. medchemexpress.com In models of triple-negative breast cancer, the use of LY-411575 resulted in a decreased expression of genes associated with EMT. nih.gov For instance, following co-therapy involving LY-411575, the expression of the mesenchymal marker vimentin (B1176767) was observed to decrease. nih.gov

Table 2: Modulation of EMT Marker Expression by LY-411575 in Preclinical Cancer Models

Cell Line Treatment Context Effect on EMT Markers
MDA-MB-231 (Breast Cancer) Combination therapy Decreased expression of vimentin by 2.04-fold

Investigation in Murine Models of Neurological Pathways

LY-411575 has been investigated for its effects on pathways relevant to Alzheimer's disease, particularly the production of amyloid-beta (Aβ) peptides. nih.gov In studies utilizing TgCRND8 APP transgenic mice, a model for Alzheimer's disease, chronic administration of LY-411575 was shown to inhibit the production of Aβ. nih.govnih.gov Doses that effectively inhibited Aβ production were identified. nih.gov Specifically, the compound was effective in reducing cortical levels of the Aβ40 peptide in young TgCRND8 mice. medchemexpress.com These findings highlight the compound's direct impact on the processing of the amyloid precursor protein (APP) in in vivo models of cerebral amyloid pathology. nih.govnih.gov

Table 3: Effect of LY-411575 on Amyloid-Beta in TgCRND8 Transgenic Mice

Model Analyte Outcome
TgCRND8 APP Transgenic Mice Aβ Production Inhibited

Table of Mentioned Compounds

Compound Name
LY-411575
LY-411575 isomer 3
LY-D (diastereoisomer of LY-411,575)
Vimentin
E-cadherin
Amyloid-Beta (Aβ)

Cognitive Performance in Murine Models (as linked to Aβ modulation, not as clinical efficacy)

The investigation of LY-411575, a potent γ-secretase inhibitor (GSI), in murine models of Alzheimer's disease has centered on its primary mechanism of reducing the production of amyloid-beta (Aβ) peptides. nih.gov The accumulation of Aβ, particularly the Aβ42 fragment, is a pathological hallmark of Alzheimer's disease, and its reduction is a key therapeutic strategy. Preclinical studies in transgenic mice overexpressing the amyloid precursor protein (APP), such as TgCRND8 mice, have demonstrated that LY-411575 is highly effective at lowering brain Aβ levels. nih.govnih.gov

Table 1: Preclinical Findings on γ-Secretase Inhibitor Effects on Aβ and Cognition in Murine Models

Compound/Class Animal Model Key Findings on Aβ Modulation Reported Effects on Cognition
LY-411575 TgCRND8 APP Transgenic Mice Highly effective in reducing brain Aβ levels (ED50 < 1 mg/kg). nih.gov Linked to the therapeutic goal of preventing cognitive decline by lowering Aβ burden.
γ-Secretase Inhibitors (General) Tg2576 Mice Robustly reduced hippocampal Aβ42 levels. jneurosci.org Subchronic administration impaired normal cognitive function in younger mice. jneurosci.org

Other Investigational Biological Activities in Preclinical Settings (as relevant to GSI action)

Anti-fibrotic Mechanisms (e.g., kidney fibrosis, aortic aneurysm)

While specific studies on LY-411575 in models of kidney fibrosis or aortic aneurysm are limited, research into the broader class of γ-secretase inhibitors has revealed potential anti-fibrotic mechanisms. The underlying principle is the inhibition of the Notch signaling pathway, which is implicated in the pathogenesis of fibrotic diseases in various organs, including the kidneys and liver. stemcell.comnih.gov

In preclinical rat models of liver fibrosis, the γ-secretase inhibitor DAPT was shown to significantly attenuate the fibrotic process. nih.gov This effect was associated with the suppression of the epithelial-to-mesenchymal transition (EMT), a key process in fibrosis, and a decrease in the expression of the pro-fibrotic cytokine TGF-β1. nih.gov Similarly, in mouse models of unilateral ureteral obstruction, a model for kidney fibrosis, the GSI dibenzazepine (B1670418) (DBZ) markedly attenuated fibrosis. stemcell.com The mechanism involved the inhibition of the TGF-β/Smad2/3 signaling pathway, a central regulator of fibrosis. stemcell.com These findings suggest that by blocking Notch activation, GSIs like LY-411575 could potentially interfere with key signaling cascades that drive the progression of fibrotic diseases.

Angiogenesis Modulation

The role of γ-secretase inhibitors in angiogenesis—the formation of new blood vessels—is complex, with studies showing both pro- and anti-angiogenic effects depending on the context. This activity is primarily mediated through the inhibition of Notch signaling, which plays a critical role in vascular development and homeostasis. nih.gov

In some preclinical models, such as T-cell acute lymphoblastic leukemia xenografts, GSIs have been shown to indirectly suppress tumor growth by disturbing tumor angiogenesis. nih.gov Inhibition of Notch signaling can lead to an overproduction of endothelial tip cells, resulting in disorganized and non-functional vessel sprouting, which ultimately impairs tumor perfusion. plos.org Conversely, other studies have demonstrated that γ-secretase inhibition can block the effects of vascular endothelial growth factor (VEGF), a key angiogenic factor, leading to decreased endothelial cell proliferation, migration, and survival. nih.gov This suggests that the net effect of a GSI like LY-411575 on angiogenesis is likely dependent on the specific tissue microenvironment and the underlying pathological condition.

Immunomodulatory Responses (e.g., Th2-specific immune responses)

More specifically, as it relates to T helper (Th) cell responses, GSIs have been investigated for their ability to modulate the balance between Th1 and Th2 immune responses. In a mouse model of ovalbumin-induced allergic asthma, a condition characterized by a dominant Th2 response, administration of a GSI led to a decrease in Th2 cytokine production (e.g., IL-4, IL-5) and a concurrent increase in Th1 cytokine secretion (e.g., IFN-γ). nih.govatsjournals.org This shift from a Th2 to a Th1 phenotype was associated with the inhibition of hallmark features of asthma, including eosinophilic airway inflammation and airway hyperresponsiveness. nih.gov These findings suggest that GSIs like LY-411575 could potentially be used to treat conditions driven by pathological Th2-specific immune responses. nih.govatsjournals.org

Table 3: Preclinical Immunomodulatory Effects of γ-Secretase Inhibitors

Model System GSI Used Key Findings Potential Implication
C57BL/6 and TgCRND8 Mice LY-411575 Decreased thymic cellularity; impaired T-cell precursor differentiation; altered B-cell maturation. nih.gov Alteration of lymphopoiesis.
Ovalbumin-sensitized Mouse Model of Asthma GSI Decreased Th2 cytokine production (IL-4, IL-5); increased Th1 cytokine (IFN-γ) secretion. nih.gov Therapeutic value for treating Th2-mediated diseases like asthma. nih.gov

Table of Mentioned Compounds

Compound Name Class/Type
LY-411575 γ-Secretase Inhibitor
DAPT γ-Secretase Inhibitor
Dibenzazepine (DBZ) γ-Secretase Inhibitor
Compound X γ-Secretase Inhibitor
LY-D Diastereoisomer of LY-411575 (weak GSI)
L-685,458 γ-Secretase Inhibitor
MDL28170 γ-Secretase Inhibitor

Stereoisomerism and Structure Activity Relationships of Ly 411575 Analogues

The Role of Stereochemistry in Gamma-Secretase Inhibition

Stereochemistry plays a crucial role in the interaction of small molecules with biological targets like enzymes. Gamma-secretase, a multi-subunit protease complex, exhibits a specific three-dimensional active site. scbt.comnih.govbiorxiv.orgnih.gov The precise spatial arrangement of functional groups in an inhibitor molecule, determined by its stereochemistry, dictates its ability to bind effectively to this site, induce conformational changes, and modulate enzymatic activity. scbt.comnih.gov For LY-411575 and its analogues, the stereochemical configuration at each chiral center significantly influences binding affinity, inhibitory potency, and potential selectivity towards different gamma-secretase substrates or complex forms.

Comparative Analysis of Isomers (e.g., Isomer 1, Isomer 2, Isomer 3) Activity Profiles

LY-411575, specifically the (S,S,S) stereoisomer, is recognized as a potent gamma-secretase inhibitor. nih.govnih.gov Research has demonstrated significant differences in the activity profiles among the stereoisomers of LY-411575. For instance, a diastereoisomer referred to as LY-D or a less potent stereoisomer of LY-411575 has been shown to be a very weak gamma-secretase inhibitor compared to the potent LY-411575. researchgate.netalzforum.orgnih.gov

While specific detailed comparative activity data for all possible isomers (Isomer 1, Isomer 2, Isomer 3, etc., beyond the potent (S,S,S) and a weak diastereoisomer) is not extensively detailed in the provided search results, the clear contrast between the potent LY-411575 and a less potent diastereoisomer underscores the critical impact of stereochemistry on inhibitory activity. LY-411575 (S,S,S) exhibits IC50 values in the sub-nanomolar range for gamma-secretase inhibition. medchemexpress.comtargetmol.combocsci.comdcchemicals.comcaymanchem.com

Table 1: Comparative Gamma-Secretase Inhibitory Activity

CompoundDescriptionGamma-Secretase IC50 (approx.)Source
LY-411575 ((S,S,S) isomer)Potent inhibitor0.078 - 0.14 nM medchemexpress.combocsci.comdcchemicals.comcaymanchem.com
LY-D (Diastereoisomer)Very weak inhibitorSignificantly higher than LY-411575 researchgate.netalzforum.orgnih.gov

Chemical Synthesis Methodologies for Diastereoisomers

The chemical synthesis of LY-411575 and its diastereoisomers has been described. One improved multigram synthesis approach involves key steps such as the microwave-assisted synthesis of a seven-membered lactam and the isolation of pure LY-411575 from a mixture of four diastereomers using simple flash silica (B1680970) gel chromatography. nih.govnih.gov The synthesis strategy involved coupling a resolved aminolactam with racemic 3,5-difluoromandelic acid, which generates a mixture containing four possible diastereomers. nih.gov

The resolution of racemic amines was necessary to achieve the separation of LY-411575 from other diastereomers in the final synthesis step. nih.gov Diastereomeric amides formed with R-mandelic acid could be separated by silica gel chromatography, and the R-mandelic acid component was subsequently removed to yield chirally pure amines. nih.gov The absolute configuration of each enantiomeric amine was determined by evaluating the gamma-secretase activity of the final isomers of LY-411575. nih.gov This methodology allowed for the production of all four diastereomers in enantiomerically pure form starting from the resolved aminolactams. nih.gov

Structural Determinants for Potency and Substrate Selectivity

The inhibitory potency and substrate selectivity of LY-411575 and its analogues are governed by specific structural features and their interactions within the gamma-secretase complex.

Influence of Specific Functional Groups (e.g., Carbamate (B1207046) Derivatives)

Structural modifications of LY-411575 have been explored to identify features that enhance inhibitory activity and improve properties like metabolic stability. The carbamate group is a significant structural motif in medicinal chemistry, known for its chemical stability and ability to improve cell membrane permeability. acs.orgsci-hub.se Based on the structure of LY-411575, carbamate derivatives of the dibenzazepinone core have been designed and synthesized as potent and metabolically stable gamma-secretase inhibitors. acs.orgnih.govresearchgate.net These studies highlight the influence of incorporating or modifying functional groups like carbamates on the activity and pharmacological profile of LY-411575 analogues.

Conformational Analysis and Molecular Interactions with Target Enzymes

Molecular dynamics studies and structural analysis provide insights into how LY-411575 interacts with the gamma-secretase complex. LY-411575 has an elongated, bulky structure that can penetrate deep into the active site tunnel of gamma-secretase. nih.govbiorxiv.org Its structure allows it to form interactions, such as pi-pi stacking interactions with specific residues (e.g., Phe 237 and Tyr 115 in the tunnel), which can stabilize the presenilin structure in open conformations. nih.govbiorxiv.org

Conformational analysis of related gamma-secretase inhibitors suggests that specific orientations, such as a 'U' shape between aromatic rings and sulfone/sulfonamide groups in other compound classes, can be crucial for potency and selectivity towards PSEN1. ucl.ac.uk While this specific 'U' shape might not directly apply to LY-411575's structural class, the principle underscores the importance of the molecule's conformation and how it complements the enzyme's binding site for effective interaction and inhibition. The binding of multiple drug molecules to different flexible parts on the presenilin subunit can also influence catalytic steps. nih.govbiorxiv.org

Identification of Key Pharmacophoric Features for PSEN1 versus PSEN2 Selectivity

Gamma-secretase complexes can contain either Presenilin-1 (PSEN1) or Presenilin-2 (PSEN2) as the catalytic subunit, along with other components like APH1A or APH1B. nih.govucl.ac.uknih.gov Achieving selective inhibition of specific gamma-secretase complexes, particularly PSEN1-containing complexes, has been an area of research interest. ucl.ac.uknih.gov

However, studies have shown that LY-411575 is a "broad-spectrum" inhibitor, demonstrating low nanomolar potency against all four major gamma-secretase complexes (PSEN1-APH1A, PSEN1-APH1B, PSEN2-APH1A, and PSEN2-APH1B) without significant selectivity towards any particular complex. nih.gov This indicates that the key pharmacophoric features responsible for LY-411575's potent inhibition are common to the active sites of both PSEN1 and PSEN2-containing complexes. Research into identifying pharmacophoric features for PSEN1 versus PSEN2 selective inhibition is ongoing, often focusing on different structural classes of inhibitors that can exploit subtle differences in the active site or surrounding regions of the PSEN1 and PSEN2 complexes. ucl.ac.uknih.gov

Development of Analogues for Research Purposes

The development of LY-411575 analogues has been driven by the need to understand the structural requirements for gamma-secretase inhibition and to explore potential therapeutic applications or research tools. LY-411575 is a highly potent inhibitor of gamma-secretase, with reported IC₅₀ values in the sub-nanomolar range in both membrane and cell-based assays. medchemexpress.comtargetmol.comselleckchem.com It also inhibits Notch S3 cleavage, another substrate of gamma-secretase, albeit at a slightly higher concentration. medchemexpress.comtargetmol.comselleckchem.com

Structure-activity relationship (SAR) studies involving LY-411575 and related compounds have provided insights into the molecular features critical for their inhibitory activity. LY-411575 belongs to the class of dibenzoazepine-based gamma-secretase inhibitors. openaccessjournals.comresearchgate.net Comparisons with other gamma-secretase inhibitors like DAPT, semagacestat, and avagacestat (B1665833) have revealed differences in binding constants and dose-response curves, including biphasic effects on amyloid-β production. biorxiv.orgnih.gov These studies suggest that these inhibitors bind to mobile parts of the presenilin structure within the gamma-secretase complex, influencing the active site tunnel. biorxiv.orgnih.gov LY-411575, for instance, has a bulky end that may help anchor the molecule, potentially affecting its resistance to displacement by conformational changes in presenilin. biorxiv.org

Analogues of LY-411575 have been synthesized to investigate the impact of structural modifications on potency and selectivity. For example, "deshydroxy LY-411575" (CAS 209984-56-5), an analogue lacking a hydroxyl group present in the parent compound, has also been studied as a gamma-secretase inhibitor and shows various biological activities in animal models, including effects on fibrosis, angiogenesis, and immune responses. lktlabs.comsigmaaldrich.com Another analogue, ELN46719, is described as a 2-hydroxy-valeric acid amide analogue of LY-411575. researchgate.netnih.gov These modifications highlight efforts to fine-tune the properties of gamma-secretase inhibitors for specific research applications.

Research findings using LY-411575 and its analogues have contributed significantly to understanding the roles of gamma-secretase in various cellular processes beyond amyloid precursor protein (APP) processing, such as Notch signaling, cell differentiation, and apoptosis. sigmaaldrich.commedchemexpress.comcaymanchem.comapexbt.com For instance, LY-411575 has been shown to block Notch activation and induce apoptosis in certain cell types in vitro. medchemexpress.comcaymanchem.com It has also been used in studies investigating intestinal goblet cell differentiation and neural differentiation of embryonic stem cells. caymanchem.com

The development and study of LY-411575 analogues continue to be valuable for dissecting the complex functions of gamma-secretase and for identifying compounds with potentially improved profiles for use as research tools or as starting points for the development of therapeutic agents targeting gamma-secretase-mediated pathways.

Methodological Approaches in Studying Ly 411575 Isomer 3

In Vitro Biochemical and Cell-Based Assays

In vitro studies provide controlled environments to investigate the direct effects of LY-411575 isomer 3 on specific molecular targets and cellular processes.

Gamma-Secretase Activity Assays

Gamma-secretase activity assays are fundamental to characterizing the inhibitory potency of compounds like LY-411575. These assays can be performed using cell membranes or intact cells. Procedures for measuring gamma-secretase activity in membranes prepared from HEK293 cells expressing amyloid precursor protein (APP) have been described. targetmol.comapexbt.comselleckchem.com Intact HEK293 cells expressing either APP or NΔE are treated with varying concentrations of LY-411575 for a specified duration, typically 4 hours at 37 °C. targetmol.comapexbt.comselleckchem.com LY-411575 has been shown to significantly inhibit gamma-secretase activity in vitro. apexbt.com It exhibits IC50 values of 0.078 nM in membrane-based assays and 0.082 nM in cell-based assays. targetmol.comapexbt.comselleckchem.commedchemexpress.combiorbyt.com

Notch Cleavage Assays

Given that gamma-secretase is involved in the cleavage of Notch receptors, assays assessing Notch cleavage are crucial. In cells expressing NΔE, cell lysates are separated by gel electrophoresis, and the processed Notch intracellular domain (NICD) fragment is detected via Western blot with a cleavage site-specific antibody. targetmol.comapexbt.comselleckchem.com The inhibition of NICD production can be quantified by densitometric analysis. targetmol.comapexbt.comselleckchem.com LY-411575 suppresses Notch cleavage with an IC50 of 0.39 nM. targetmol.comapexbt.comselleckchem.commedchemexpress.combiorbyt.com

Amyloid-Beta Quantification

Quantifying levels of amyloid-beta (Aβ) peptides, particularly Aβ40 and Aβ42, is a key aspect of studying gamma-secretase inhibitors relevant to Alzheimer's disease research. In cell-based assays using cells expressing APP, the conditioned medium is collected and stored for the determination of Aβ levels. targetmol.com Aβ40 and Aβ42 produced in HEK293 membrane- and cell-based assays can be analyzed using electrochemiluminescence detection-based immunoassay. targetmol.com Plasma Aβ42 can be measured by enzyme-linked immunosorbent assay (ELISA). targetmol.com LY-411575 inhibits the production of Aβ with IC50 values consistent with its gamma-secretase inhibitory activity. apexbt.com

Apoptosis and Cell Cycle Analysis

Assessing the impact of this compound on cell viability, apoptosis, and cell cycle progression is important for understanding its broader cellular effects. Apoptosis can be induced by LY-411575 through Notch pathway inhibition in certain cell types. apexbt.comselleckchem.commedchemexpress.com DNA/Propidium Iodide (PI) staining is a standard methodology for cell cycle analysis. targetmol.com This involves permeabilizing cells, treating with RNase, and staining with PI before analysis by flow cytometry. targetmol.com Results can be confirmed using Annexin V staining kits. targetmol.com LY-411575 (at 500 μM) has been shown to induce G2/M growth arrest in SLK cells. medchemexpress.com

Gene Expression Analysis

Analyzing changes in gene expression and protein levels provides insights into the molecular pathways affected by this compound. Western blot is a common technique used to detect specific proteins. The expression of proteins like HES1, Oct4, and phosphorylated ERK can be assessed by Western blotting. sigmaaldrich.comapexbt.comnih.gov Studies have shown that treatment with LY-411575 can arrest certain cancer cells in association with inhibition of HES1 expression and ERK phosphorylation. sigmaaldrich.com LY-411575 has also been used to assess the expression of Oct4 in cell lines by Western blotting. medchemexpress.com Inhibition of Notch signaling by LY-411575 has been linked to the suppression of HES1 and MAPK (ERK and p38) pathways. nih.gov

In Vivo Animal Models for Mechanistic Studies

In vivo studies using animal models are essential for investigating the effects of this compound in a complex biological system, allowing for the study of its impact on disease progression and various physiological processes. Transgenic mouse models, such as TgCRND8 mice which express increased levels of human APP, are often used to assess the in vivo efficacy of gamma-secretase inhibitors in reducing Aβ production. targetmol.comapexbt.comalzforum.orgnih.govnih.gov LY-411575 has been administered to both wild-type and TgCRND8 mice to measure plasma and brain Aβ levels and examine effects on the immune system and tissues. alzforum.orgnih.gov Studies in TgCRND8 mice have shown that LY-411575 decreases brain and plasma Aβ40 and Aβ42 levels. apexbt.comselleckchem.com It has also been shown to reduce cortical Aβ40 in young transgenic CRND8 mice. targetmol.comselleckchem.com Beyond Aβ reduction, in vivo studies have revealed that LY-411575 can impact lymphocyte development and intestinal cell differentiation, likely due to Notch inhibition. alzforum.orgnih.gov For example, it has been observed to decrease thymic cellularity and impair intrathymic differentiation. nih.gov In the intestine, LY-411575 treatment has been shown to increase goblet cell number and alter tissue morphology. nih.gov The effects of LY-411575 in vivo were not observed with a less potent diastereoisomer, LY-D, which is a very weak gamma-secretase inhibitor. nih.gov Rat models have also been utilized to assess the effects of LY-411575 on central nervous system Aβ40 levels. nih.govcapes.gov.br

Transgenic Murine Models (e.g., TgCRND8 mice)

Transgenic murine models, such as the TgCRND8 mouse line, are frequently used in Alzheimer's disease research due to their engineered expression of mutant amyloid precursor protein (APP), which leads to the formation of amyloid plaques google.comresearchgate.net. Studies administering LY-411575 to TgCRND8 mice have shown a robust decrease in brain and plasma levels of amyloid-beta (Aβ) peptides, specifically Aβ40 and Aβ42 medchemexpress.com. Chronic administration of LY-411575 to these mice has been shown to reduce cortical Aβ40 levels with an ED50 of approximately 0.6 mg/kg medchemexpress.com. While effective in reducing Aβ production, studies in APP:PS1 mice, another model exhibiting pre-existing amyloid pathology, indicated that LY-411575 treatment did not affect the size of existing plaques or associated neuronal abnormalities over a three-week period, suggesting a greater efficacy in preventing new plaque formation rather than reversing established deposits nih.gov.

Non-Transgenic Murine Models (e.g., C57BL/6 mice, colitis mouse model, ApoE knockout mice)

Non-transgenic murine models, such as the C57BL/6 strain, are utilized to study the broader biological impacts of gamma-secretase inhibition outside the context of amyloid pathology. Studies using C57BL/6 mice have revealed that LY-411575 can have marked effects on lymphocyte development and the intestine, even in the absence of amyloid overproduction researchgate.netacs.org. These effects were not observed with LY-D, a diastereoisomer of LY-411575 that is a weak gamma-secretase inhibitor, highlighting the link between gamma-secretase inhibition and these observed changes researchgate.netacs.org. While the provided search results mention colitis mouse models and ApoE knockout mice in the context of murine research, specific detailed findings regarding the use of this compound in these particular models were not extensively detailed in the provided snippets. However, C57BL/6 mice are commonly used as a background strain for various disease models, including colitis models nih.gov.

Computational Approaches

Computational methods play an increasingly important role in understanding the interaction of compounds with their biological targets and predicting their activity.

Quantitative Structure-Activity Relationships (QSAR) for Isomeric and Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the structural and physicochemical properties of compounds and their biological activity ijnrd.orgnih.govresearchgate.net. This approach can be used to predict the activity of new compounds or understand how structural modifications influence activity. While the provided search results discuss QSAR in general terms as a method used in drug design and for correlating structural descriptors with biological activities, there were no specific detailed findings or data presented directly applying QSAR methodologies to this compound or comparing its activity with other isomers or analogous compounds using QSAR ijnrd.orgnih.govresearchgate.net. The existence of different isomers of LY-411575 (isomer 1, isomer 2, isomer 3) medchemexpress.comtargetmol.commedchemexpress.com suggests that structural differences between these isomers could lead to variations in their activity or off-target effects, making them potential candidates for QSAR studies aimed at understanding these relationships.

Conceptual Frameworks and Future Directions in Academic Research

Elucidating Novel Gamma-Secretase Substrates and Their Biological Roles

By inhibiting gamma-secretase activity, LY-411575 isomer 3 causes the accumulation of the C-terminal fragments (CTFs) of substrates that have undergone ectodomain shedding. These accumulated CTFs can be identified using advanced proteomic techniques, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC), which allows for the quantitative comparison of protein levels between inhibitor-treated and control cells. plos.org This approach has already led to the identification of several novel substrates, including dystroglycan (DG), desmoglein-2 (DSG2), and vasorin. plos.org

Future research will focus on:

Systematic Identification: Employing this compound in various cell types and tissues to conduct large-scale proteomic screens for undiscovered substrates.

Functional Validation: Moving beyond identification to validate the biological consequences of gamma-secretase-mediated cleavage for newly identified substrates. This involves investigating whether the cleavage is simply degradative or if it releases intracellular domains (ICDs) with signaling functions, similar to the Notch intracellular domain (NICD). nih.gov

Pathway Mapping: Determining the cellular pathways in which these substrates participate. The diverse functions of known substrates, from neuronal guidance to cell adhesion, suggest that gamma-secretase is a central hub in cellular communication. nih.gov

Table 1: Known and Novel Gamma-Secretase Substrates

Substrate Category Example Substrates Primary Biological Role(s)
Well-Characterized Amyloid Precursor Protein (APP), Notch, CD44, ErbB-4 Neurodegeneration (Alzheimer's), Cell Fate Determination, Cell Adhesion, Signal Transduction
Neuronal Function DCC (Deleted in Colorectal Carcinoma), Neuroligin, Ephrin-B Axonal Guidance, Synaptic Adhesion, Spine Maturation

| Recently Identified | Dystroglycan (DG), Desmoglein-2 (DSG2), Vasorin, DNER, PLXDC2 | Cell-Matrix Adhesion, Cell-Cell Adhesion, TGF-β Signaling Modulation, Neuronal Function, Angiogenesis |

Understanding the Precise Molecular Mechanisms of Isomer Selectivity and Specificity

The significant difference in inhibitory potency between LY-411575 and its diastereoisomer, which is a very weak inhibitor, underscores the highly stereoselective nature of the interaction with the gamma-secretase complex. nih.gov This selectivity provides a powerful avenue for probing the architecture of the enzyme's active site and substrate-binding regions. The molecular basis for this selectivity lies in the precise three-dimensional arrangement of atoms in the inhibitor, which dictates its ability to fit into the binding pocket of the enzyme.

The gamma-secretase complex itself is heterogeneous, with different isoforms of its constituent proteins (e.g., Presenilin 1 (PS1) and Presenilin 2 (PS2)) creating distinct enzyme populations. nih.gov Research on other inhibitors has shown that isoform selectivity is achievable. For instance, the inhibitor MRK-560 demonstrates higher potency for PS1-containing complexes over PS2-containing ones, and cryo-electron microscopy has revealed that it occupies the substrate-binding site of PS1 but not PS2. nih.gov

Future research directions include:

Structural Biology: Utilizing cryo-electron microscopy to solve the high-resolution structure of this compound bound to different isoforms of the gamma-secretase complex. This would reveal the specific amino acid residues that mediate the selective interaction.

Computational Modeling: Performing molecular docking and dynamic simulations to model the binding of different LY-411575 isomers to the gamma-secretase active site. This can help predict how subtle changes in inhibitor structure affect binding affinity and selectivity.

Allosteric Modulation: Investigating whether this compound binds directly to the active site or to an allosteric site, which could induce conformational changes that selectively inhibit the processing of certain substrates. nih.gov Some compounds have been shown to modulate gamma-secretase by binding to allosteric sites, offering a mechanism for regulating enzyme specificity. nih.gov

Exploring the Interplay Between Gamma-Secretase Inhibition and Other Cellular Pathways

The inhibition of a pleiotropic enzyme like gamma-secretase by this compound initiates a cascade of effects that extend far beyond the direct substrates. The most prominent off-target effect is the disruption of the Notch signaling pathway, a highly conserved pathway critical for cell-to-cell communication and differentiation. nih.govnih.gov This interference is responsible for observed alterations in lymphocyte development and intestinal cell morphology in preclinical models. nih.gov

However, the interplay is more complex and involves crosstalk with numerous other signaling pathways:

Growth Factor Signaling: There is evidence of crosstalk between Notch and Vascular Endothelial Growth Factor (VEGF) receptor signaling, implicating gamma-secretase in the regulation of angiogenesis. nih.gov

Neurotrophin Signaling: Gamma-secretase cleaves the p75 neurotrophin receptor (p75NTR), and inhibition can therefore impact signaling pathways related to neuronal survival and death. nih.gov

Cancer-Related Pathways: In multiple myeloma, gamma-secretase inhibition prevents the cleavage of B-cell maturation antigen (BCMA), which not only enhances immunotherapy but also impacts downstream survival pathways like NF-κB and MAPK. fredhutch.org

Feedback Mechanisms: Prolonged inhibition of gamma-secretase can trigger a compensatory "rebound effect," leading to an increase in the protein levels of the catalytic subunit, Presenilin-1. nih.gov

Future studies will aim to create a comprehensive map of these interactions, using systems biology approaches to understand how perturbing the gamma-secretase hub with this compound affects the broader cellular network.

Table 2: Cellular Pathways Affected by Gamma-Secretase Inhibition

Pathway Key Substrate/Component Biological Consequence of Inhibition
Notch Signaling Notch Receptors Impaired cell differentiation (e.g., lymphopoiesis, intestinal goblet cell hyperplasia)
APP Metabolism Amyloid Precursor Protein (APP) Reduced Aβ peptide production; accumulation of potentially synaptotoxic APP-CTFs
Angiogenesis VEGFR-1, Dll4 (Notch ligand) Altered blood vessel development and permeability
Tumor Cell Signaling BCMA (in Multiple Myeloma) Increased surface BCMA, modulation of NF-κB and MAPK pathways

| Enzyme Homeostasis | Presenilin-1 (PS1) | Potential rebound increase in PS1 protein levels with chronic inhibition |

Developing Advanced Research Tools and Methodologies Based on this compound

A potent, specific, and well-characterized small molecule like this compound is not just an inhibitor but also a foundational scaffold for creating sophisticated chemical probes. mskcc.orgnih.gov Such probes are indispensable for dissecting complex biological processes in the native cellular environment.

The development of advanced tools based on the this compound structure could include:

Affinity-Based Probes: Synthesizing derivatives of this compound that are attached to biotin (B1667282) or a solid support. mskcc.org These probes can be used in pull-down experiments followed by mass spectrometry to isolate and identify the subunits of the gamma-secretase complex and any associated regulatory proteins, thus mapping the "gamma-secretase interactome."

Fluorescent Probes: Conjugating this compound to a fluorescent dye. mskcc.org These probes would allow for the visualization of the gamma-secretase complex within living cells using advanced microscopy techniques like Fluorescence Lifetime Imaging (FLIM). This could provide spatial and temporal information about where the enzyme interacts with its substrates.

Photoaffinity Probes: Incorporating a photoreactive group into the this compound molecule. Upon exposure to UV light, this probe would form a permanent covalent bond with its target protein. This technique is invaluable for definitively identifying the binding site of the inhibitor on the gamma-secretase complex at an amino acid level. nih.gov

These next-generation tools will enable researchers to ask more precise questions about the regulation, localization, and dynamic interactions of gamma-secretase.

Investigating the Long-Term Biological Consequences of Targeted Gamma-Secretase Inhibition in Complex Biological Systems

While acute inhibition of gamma-secretase can provide valuable mechanistic insights, understanding the consequences of long-term inhibition is crucial, particularly for assessing the therapeutic potential and challenges of this strategy. Chronic administration of LY-411575 and other gamma-secretase inhibitors in animal models has revealed significant biological effects, primarily stemming from the inhibition of essential signaling pathways like Notch. nih.gov

Key long-term consequences observed in preclinical studies include:

Neuronal Structural Changes: Sustained gamma-secretase inhibition in wild-type mice resulted in a persistent reduction in dendritic spine density. nih.gov This effect was shown to be dependent on the presence of APP, suggesting that the long-term accumulation of APP-CTFs may be detrimental to synaptic structures. nih.gov

Enzyme Level Alterations: Studies with other inhibitors have shown that chronic treatment can lead to a paradoxical increase in the brain levels of Presenilin-1, a potential compensatory response that could impact long-term efficacy. nih.gov

Future research must focus on longitudinal studies in more complex biological systems, including advanced animal models and organoid cultures, to fully delineate the systemic impact of sustained gamma-secretase inhibition. This includes investigating potential adaptive responses, chronic toxicities, and the reversibility of observed effects, which are critical for understanding the intricate balance between desired therapeutic outcomes and unintended biological consequences.

Table 3: Summary of Compounds Mentioned

Compound Name Class/Type
This compound Gamma-secretase inhibitor
Amyloid-beta (Aβ) Peptide (product of APP cleavage)
DAPT (N-[N-(3,5-difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) Gamma-secretase inhibitor
Avagacestat (B1665833) (BMS-708163) Gamma-secretase inhibitor
MRK-560 PS1-selective gamma-secretase inhibitor

Q & A

Q. What is the mechanistic basis for LY-411575 isomer 3’s potency as a γ-secretase inhibitor, and how does this compare to other isomers?

this compound inhibits γ-secretase with an IC50 of 0.078 nM (membrane-based) and 0.082 nM (cell-based), specifically targeting substrates like amyloid precursor protein (APP) and Notch S3 cleavage (IC50 = 0.39 nM) . Its isomer-specific activity arises from structural variations affecting binding affinity to γ-secretase’s catalytic site. For comparison, isomer 2 exhibits similar potency, while isomer 1 lacks detailed characterization . Methodologically, researchers should validate isomer identity via chromatography (e.g., HPLC) and confirm activity using cell-based assays measuring Aβ40/42 reduction or Notch intracellular domain (NICD) suppression .

Q. How do in vitro and in vivo models differentiate the effects of this compound on Aβ production versus Notch signaling?

In vitro, this compound reduces Aβ40/42 in HEK293 cells overexpressing APP (IC50 = 0.078 nM) and inhibits Notch cleavage in Kaposi’s sarcoma (KS) cells, inducing apoptosis . In vivo, it lowers brain Aβ40 in transgenic CRND8 mice (ED50 ≈ 0.6 mg/kg) but causes thymus atrophy and intestinal hyperplasia at higher doses (>3 mg/kg) . To disentangle effects, use conditional knockout models (e.g., APP/Notch tissue-specific deletions) or dose-response studies tracking Aβ levels (ELISA) and Notch-related pathologies (e.g., goblet cell hyperplasia) .

Q. What experimental controls are critical when assessing this compound’s neurodevelopmental impacts in zebrafish or murine models?

In zebrafish, this compound at 0.5 µM suppresses inhibitory interneurons while increasing motor neuron activity . Controls should include:

  • Vehicle-treated cohorts (e.g., DMSO) to isolate solvent effects.
  • Wild-type vs. transgenic lines (e.g., APP/PS1 mice) to distinguish baseline phenotypes.
  • Dose escalation (0.1–5 µM) to identify toxicity thresholds (e.g., coat color changes in mice at 1 mg/kg) .
  • Multi-channel fluorescence imaging (GFP/CY3) to quantify neuronal subpopulations .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s Aβ-lowering efficacy and its lack of plaque reduction in aged transgenic models?

While this compound reduces soluble Aβ in young APP/PS1 mice, it fails to clear existing plaques in aged models . This discrepancy may arise from γ-secretase’s role in generating plaque-associated Aβ oligomers versus soluble monomers. To address this:

  • Use ex vivo electrophysiology (e.g., mEPSC frequency in CA1 neurons) to link Aβ reduction to synaptic function .
  • Combine with anti-aggregation agents (e.g., β-sheet breakers) to target pre-existing plaques .
  • Employ longitudinal PET imaging with Aβ tracers (e.g., Pittsburgh Compound B) to monitor plaque dynamics .

Q. What pharmacokinetic strategies optimize this compound’s therapeutic window in neurodegenerative studies?

Subcutaneous or oral administration achieves similar brain Aβ suppression (ED50 ≈ 0.6 mg/kg), but thymic atrophy and intestinal hyperplasia occur at >3 mg/kg . Strategies include:

  • Pulsatile dosing (e.g., 1 mg/kg every 48 hours) to minimize toxicity while maintaining Aβ suppression .
  • Co-administration with Notch-sparing γ-secretase modulators (GSMs) to reduce off-target effects .
  • Monitoring plasma Aβ40 as a surrogate biomarker for brain exposure .

Q. How does this compound enhance BCMA-targeted therapies in multiple myeloma, and what methodological precautions are needed?

At 2 nM, this compound inhibits BCMA cleavage, increasing membrane-bound BCMA (mBCMA) by >20-fold and enhancing CD3 bispecific antibody efficacy . Key steps:

  • Validate γ-secretase activity in MM cells via western blot (e.g., NICD suppression).
  • Use flow cytometry to quantify mBCMA/sBCMA ratios pre/post-treatment.
  • Co-culture with autologous T cells to assess cytotoxicity without confounding apoptosis (e.g., PI/Hoechst staining) .

Q. What advanced imaging techniques quantify this compound’s impact on astrocyte proliferation and Notch signaling in spinal muscular atrophy (SMA) models?

In SMA-iPSC-derived motor neurons, this compound (0.5–5 µM) reduces GFAP+ astrocytes via Notch inhibition . Methods include:

  • Two-photon microscopy for 3D visualization of CD11c+ dendritic cells in NALT .
  • Co-staining with olig2 (oligodendrocyte marker) and PCNA (proliferation marker) to track lineage-specific effects .
  • IL-1β/GFAP co-localization assays to link Notch inhibition to neuroinflammatory pathways .

Methodological Notes

  • Dosing Consistency : Use lyophilized this compound (≥98% purity, HY-50752C) reconstituted in DMSO, ensuring stock concentrations are verified via LC-MS .
  • Statistical Rigor : Report mean ± SEM with ANOVA for multi-group comparisons (e.g., dose-response curves) .
  • Ethical Compliance : Adhere to reversible toxicity thresholds (e.g., 2-week washout for thymus atrophy reversal) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.